3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea
Description
Properties
IUPAC Name |
1-(3-hydroxy-3-thiophen-2-ylpropyl)-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c16-11(12-2-1-9-19-12)3-6-14-13(17)15-10-4-7-18-8-5-10/h1-2,9-11,16H,3-8H2,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCJEONEUJWRLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carbaldehyde with a suitable hydroxypropylamine derivative under controlled conditions to form the intermediate. This intermediate is then reacted with oxan-4-yl isocyanate to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the thiophene ring or the urea moiety.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. The thiophene ring and hydroxypropyl group may interact with enzymes or receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues from USP Monographs ()
The United States Pharmacopeia (USP) lists several impurities and related compounds for drospirenone/ethinyl estradiol formulations, which share partial structural homology with the target compound. Key examples include:
Key Observations :
Comparison with Oxane-Containing Ligands ()
The PDB entry 8AOY includes a ligand with an oxan-4-yl group: 2-chloranyl-N-[3-[1-[4-[(4-chlorophenyl)amino]oxan-4-yl]carbonylpiperidin-4-yl]propyl]ethanamide.
Key Observations :
- The target compound’s hydroxyl group balances hydrophilicity .
Implications for Drug Development
- Pharmacokinetics : The oxane ring may improve metabolic stability compared to smaller heterocycles (e.g., pyrrolidine), while the hydroxyl group enhances solubility relative to chlorinated analogs .
- Target Selectivity: The urea moiety’s hydrogen-bonding capacity could favor interactions with serine/threonine kinases or proteases, differentiating it from methylamino-containing analogs.
Biological Activity
3-[3-Hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula C15H25N2O3S and a molecular weight of 299.43 g/mol. Its structure includes a thiophene moiety, which is known for contributing to biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thiophene ring may enhance binding affinity to target proteins through π-π interactions, while the oxan moiety contributes to the compound's solubility and bioavailability. This dual functionality suggests a potential for modulating enzyme activity or receptor interactions, which can lead to therapeutic effects.
Anticancer Properties
Compounds containing thiophene rings have been investigated for their anticancer properties. They may exert cytotoxic effects through apoptosis induction in cancer cells. Although direct studies on this specific compound are scarce, related compounds have demonstrated promising results in vitro against various cancer cell lines.
Case Studies
- Case Study on Thiosemicarbazone Derivatives : A study examined a series of thiosemicarbazone derivatives for their antibacterial and antifungal activities. Results indicated that modifications in the thiophene ring significantly influenced their efficacy against different microbial strains .
- Anticancer Activity of Thiophene Derivatives : Another research effort focused on thiophene derivatives that showed promising anticancer activity by inducing apoptosis in human cancer cell lines. These findings underscore the potential of incorporating thiophene structures in drug design aimed at cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
